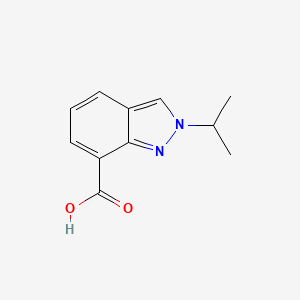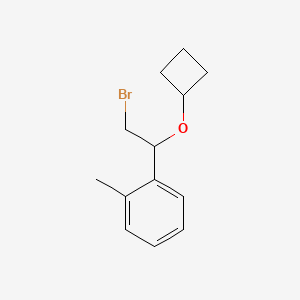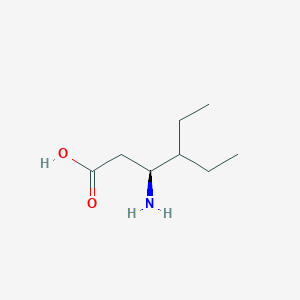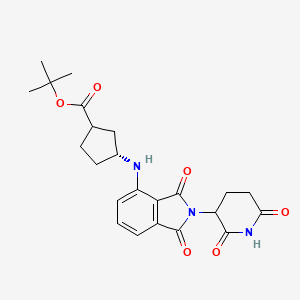
tert-Butyl (3R)-3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring substituted with a tert-butyl ester and an amino group linked to a piperidinyl and isoindolinyl moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate involves multiple steps, typically starting with the preparation of the cyclopentane ring and subsequent functionalization. The reaction conditions often include the use of protecting groups, such as tert-butyl esters, to ensure selective reactions at specific sites. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways involved in diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate can be compared with similar compounds, such as:
tert-butyl (2R)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoate: This compound also features a tert-butyl ester and amino groups but has a different core structure.
tert-butyl (2R)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate: Another compound with tert-butyl and amino functionalities, but with a different arrangement of atoms. The uniqueness of tert-butyl (3R)-3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}cyclopentane-1-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H27N3O6 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C23H27N3O6/c1-23(2,3)32-22(31)12-7-8-13(11-12)24-15-6-4-5-14-18(15)21(30)26(20(14)29)16-9-10-17(27)25-19(16)28/h4-6,12-13,16,24H,7-11H2,1-3H3,(H,25,27,28)/t12?,13-,16?/m1/s1 |
InChI-Schlüssel |
OGXFPUKKBQAEJC-MFOWVQHXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C1CC[C@H](C1)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCC(C1)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


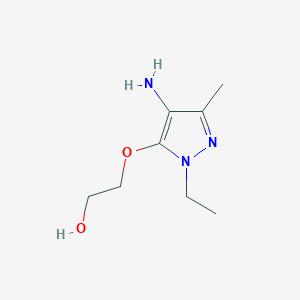

![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13489348.png)
![2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B13489356.png)

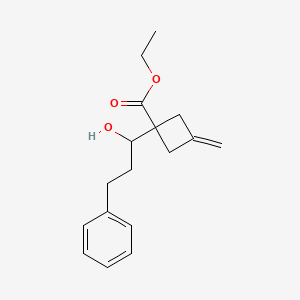
![6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13489369.png)

![rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride](/img/structure/B13489392.png)

![6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13489394.png)
